molecular formula C10H13BBrClO2S B2764263 3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester CAS No. 2377606-72-7

3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester

Cat. No.: B2764263
CAS No.: 2377606-72-7
M. Wt: 323.44
InChI Key: BISTVOTWNOYFKA-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester is a heterocyclic boronic ester featuring a thiothiophene core substituted with bromine and chlorine at the 3- and 5-positions, respectively. The pinacol ester group stabilizes the boronic acid moiety, enhancing its solubility in organic solvents and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . Boronic esters of this type are critical intermediates in pharmaceuticals and materials science due to their versatility in forming carbon-carbon bonds.

Key properties inferred from analogous compounds (Table 1):

  • Solubility: Pinacol esters generally exhibit superior solubility in chloroform, ketones, and ethers compared to their parent boronic acids .
  • Reactivity: Bromine and chlorine substituents are electron-withdrawing, which may modulate the boron center's electrophilicity and stability .

Properties

IUPAC Name

2-(3-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)8-6(12)5-7(13)16-8/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISTVOTWNOYFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BBrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester typically involves the borylation of 3-Bromo-5-chlorothiophene. This can be achieved through a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is generally carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The compound acts as a boron source, facilitating the coupling with various aryl and vinyl halides.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing biologically active compounds. Its derivatives have shown potential in treating various diseases due to their ability to modulate biological pathways.

Case Studies

  • A study demonstrated that derivatives of this compound exhibited anti-cancer properties by inhibiting specific kinases involved in tumor growth. The synthesis involved using this boronic acid pinacol ester as a key building block .
  • Another application highlighted its role in developing antiviral agents where modifications to the thiophene ring enhanced bioactivity against viral infections .

Material Science

The compound also finds applications in material science, particularly in developing organic semiconductors and electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Properties and Performance

The incorporation of this compound into polymer matrices has been shown to improve charge transport properties and stability under operational conditions. These enhancements are crucial for optimizing device performance and longevity .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Cross-CouplingUsed in Suzuki-Miyaura reactions for synthesizing biaryl compoundsHigh efficiency and selectivity
Medicinal ChemistryIntermediate for synthesizing biologically active compoundsPotential anti-cancer and antiviral properties
Material ScienceComponent in organic semiconductors for OLEDs and OPVsImproved charge transport and stability

Mechanism of Action

The primary mechanism of action for 3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural diversity among boronic esters influences their physical properties and reactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Backbone Molecular Weight* Key Features
3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester Br, Cl, thiothiophene ~322.5 (estimated) Electron-deficient heterocycle; potential for sequential coupling
3-Methylthiophene-2-boronic acid pinacol ester Methyl, thiophene 224.13 Electron-rich thiophene; moderate reactivity
5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester Br, Cl, F, phenyl 335.40 Halogenated aromatic ring; high solubility in chloroform
2-Amino-4-methoxypyrimidine-5-boronic acid pinacol ester NH₂, OMe, pyrimidine ~278.3 (estimated) Electron-donating groups; suited for nucleophilic coupling

*Molecular weights calculated from formulas in evidence.

Key Observations :

  • Backbone Diversity : Thiothiophene cores (vs. phenyl or pyrimidine) may alter conjugation and steric profiles, impacting binding in drug design or material properties .

Solubility and Stability

Pinacol esters universally improve solubility relative to boronic acids. Data from phenylboronic acid derivatives shows:

  • Solubility Trends: Chloroform > ketones > hydrocarbons for pinacol esters .
  • Stability : Electron-withdrawing groups (e.g., Br, Cl) may stabilize the boron center against hydrolysis, though steric hindrance from the thiothiophene ring could marginally reduce stability compared to planar aryl systems .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is highly sensitive to substituent effects:

  • Halogen Reactivity : Bromine is more reactive than chlorine in cross-couplings, enabling sequential functionalization . For example, 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester allows selective coupling at the bromine site.
  • Kinetics : Electron-withdrawing groups accelerate oxidative addition with palladium catalysts. The target compound’s Br/Cl substitution may mirror the enhanced kinetics observed in nitro-substituted analogs .

Biological Activity

3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been extensively studied for their applications in drug development, particularly due to their unique ability to interact with biological targets through reversible covalent bonding. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure and Characteristics:

  • Molecular Formula: C₈H₈BClBrO₂S₂
  • Molecular Weight: 303.56 g/mol
  • CAS Number: Not specified in the current literature.

Physical Properties:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as DMSO and methanol.

The biological activity of boronic acid derivatives, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diols and other nucleophiles in biological systems. This property allows them to modulate enzyme activity and interfere with cellular signaling pathways.

  • Enzyme Inhibition: Boronic acids can inhibit proteasomes and other enzymes by forming stable complexes that prevent substrate binding.
  • Anticancer Activity: Studies have shown that boronic acid derivatives can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cell death .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The incorporation of sulfur into the thiophene ring enhances the compound's interaction with bacterial enzymes, potentially leading to increased efficacy against resistant strains .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of several boronic acid derivatives, including this compound, against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics .

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast)10
This compoundPC3 (prostate)12

Study 2: Antibacterial Activity

In another investigation, the antibacterial properties of various boronic acids were assessed against methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds with electron-withdrawing groups on the thiophene ring exhibited enhanced antibacterial activity, suggesting that structural modifications can significantly impact efficacy .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA15 µg/mL

Q & A

Q. What are the established synthetic protocols for preparing 3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For analogous halogenated arylboronic esters, a common approach is the Miyaura borylation: reacting the corresponding bromide (e.g., 3-bromo-5-chlorothiothiophene) with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium carbonate) in refluxing toluene or ethanol . The product is isolated via column chromatography. Key parameters include:
Reagent/ConditionExample
CatalystPd(dppf)Cl₂
SolventToluene/ethanol
TemperatureReflux (~110°C)
BaseK₂CO₃
Reaction Time12–24 hours

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Boronic acid pinacol esters are prone to hydrolysis. Store the compound at < -20°C under inert atmosphere (argon/nitrogen) in anhydrous solvents (e.g., THF, DCM). Use molecular sieves to absorb moisture during reactions. Monitor stability via UV-vis spectroscopy (e.g., loss of λmax at ~290 nm indicates degradation) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (aromatic protons, pinacol methyl groups), ¹¹B NMR (characteristic peak at ~30 ppm for boronic esters), and ¹³C NMR for backbone confirmation.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺).
  • Elemental Analysis : Validate C, H, B, and halogen content.
  • HPLC : Purity assessment using reverse-phase chromatography .

Advanced Research Questions

Q. How can competing reactivity between bromo and chloro substituents be managed during cross-coupling reactions?

  • Methodological Answer : Bromine is typically more reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy. To selectively retain the chloro group:
  • Use low-temperature conditions (0–25°C) with Pd catalysts favoring oxidative addition to C-Br bonds (e.g., Pd(PPh₃)₄).
  • Employ sterically hindered ligands (e.g., SPhos) to differentiate between halogen substituents .

Q. What strategies address chemoselectivity challenges when functionalizing this compound in complex syntheses?

  • Methodological Answer :
  • Speciation Control : Adjust reaction pH and solvent polarity to stabilize specific boronic acid/ester equilibria, enhancing selectivity for desired coupling partners .
  • Protection/Deprotection : Temporarily mask reactive groups (e.g., thiothiophene sulfur) with trimethylsilyl chloride before coupling .

Q. How does the thiothiophene ring influence electronic properties and reaction outcomes compared to phenyl analogs?

  • Methodological Answer : The sulfur atom in the thiothiophene ring increases electron density at the boron-attached carbon, enhancing nucleophilic borylation. This can lead to faster coupling kinetics but may require adjusted catalyst loading (e.g., 1–2 mol% Pd). Compare electronic effects via DFT calculations or Hammett substituent constants .

Q. What are the best practices for iterative catalytic processes (e.g., tandem couplings) using this boronic ester?

  • Methodological Answer :
  • Sequential Coupling : Perform stepwise reactions, isolating intermediates after each coupling. Use orthogonal protecting groups for boron (e.g., MIDA ligands) to prevent premature reactivity .
  • In Situ Monitoring : Track reaction progress via ¹¹B NMR to detect intermediate boronic ester species .

Data Contradictions and Resolution

  • Issue : Conflicting reports on optimal Pd catalysts for halogenated boronic esters.
    • Resolution : Test catalyst libraries (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) under standardized conditions. Prioritize ligands that minimize β-hydride elimination for chloro-substrates .

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